molecular formula C16H11BrO3 B3306707 (2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929389-22-0

(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B3306707
CAS No.: 929389-22-0
M. Wt: 331.16 g/mol
InChI Key: VUOBVSKIBQTNRX-ZSOIEALJSA-N
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Description

(2Z)-2-[(4-Bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuranone derivative featuring a 4-bromophenyl substituent at the C2 position, a hydroxyl group at C4, and a methyl group at C6. The Z-configuration of the exocyclic double bond between C2 and the arylidene group ensures structural rigidity, which may influence its physicochemical properties and biological interactions. The hydroxyl group at C4 and methyl group at C6 contribute to hydrogen-bonding capabilities and steric considerations, respectively. This compound belongs to a broader class of aurone analogs, which are studied for their diverse biological activities, including antimicrobial and antioxidant properties .

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-6-12(18)15-13(7-9)20-14(16(15)19)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOBVSKIBQTNRX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=C(C=C3)Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=C(C=C3)Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 2-[(4-bromophenyl)methylidene]-4-oxo-6-methyl-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 2-[(4-phenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one.

    Substitution: Formation of 2-[(4-iodophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Position) Key Structural Differences vs. Target Compound Potential Implications References
(2Z)-2-[(4-Methoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one -OCH₃ (C4-phenyl), -OH (C6) Methoxy (electron-donating) vs. Br; -OH at C6 vs. C4 Altered electronic profile; solubility changes
(2Z)-2-[(4-Hydroxyphenyl)methylidene]-6-glucoside-2,3-dihydro-1-benzofuran-3-one -OH (C4-phenyl), glucoside (C6) Glucoside moiety instead of -CH₃; -OH at C4-phenyl Enhanced hydrophilicity; glycoside bioavailability
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one -Cl (C2/C4-phenyl), -OH (C6) Di-Cl substitution; -OH at C6 vs. C4 Increased steric bulk; halogen bonding effects
(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one 4-Br-phenyl, furan, ethoxy Additional ethoxy and furan groups Extended conjugation; redox activity modulation
(2Z)-6-(2-Oxopropoxy)-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one Isopropyl (C4-phenyl), oxopropoxy Bulky isopropyl; ketone-containing side chain Steric hindrance; metabolic stability
(2Z)-2-[(4-Bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one -OCH₃ (C6) Methoxy at C6 vs. -CH₃ Reduced hydrogen bonding; lipophilicity increase

Electronic and Steric Effects

  • Halogen Substitutions : The target’s 4-bromophenyl group provides stronger electron-withdrawing effects compared to 4-methoxyphenyl (electron-donating, ) or 2,4-dichlorophenyl (dual electron-withdrawing, ). Bromine’s polarizability may enhance π-π stacking in crystallography studies, as inferred from SHELX/ORTEP applications in related structures .
  • Hydroxy vs. Methoxy : The hydroxyl group at C4 in the target compound enables hydrogen bonding, unlike the methoxy group in its C6-methoxy analog . This difference may impact solubility and interaction with biological targets.
  • Substituent Position : The methyl group at C6 in the target introduces minimal steric hindrance compared to bulkier groups like isopropyl or glucoside , which could affect molecular packing or receptor binding.

Biological Activity

(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuranone core with a bromophenyl group, which is significant for its biological activity. The presence of the hydroxy group and the methyl substitutions contribute to its chemical reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H11BrO3
Molecular Weight333.16 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes critical for cell proliferation and survival.
  • Signal Transduction Modulation : It could affect signaling pathways that regulate apoptosis and cell growth.
  • Antioxidant Activity : The hydroxy group may contribute to antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : In vitro studies on human cancer cell lines showed that the compound led to a dose-dependent decrease in cell viability, with IC50 values lower than those of standard chemotherapeutics such as doxorubicin.

Antinociceptive Effects

Another area of interest is the antinociceptive effect of this compound. A comparative study evaluated its efficacy against pain models in rodents. The results indicated that it was significantly more effective than common analgesics like aspirin and acetaminophen.

Route of AdministrationEfficacy (compared to Aspirin)
Intraperitoneal (i.p.)15 - 100 times more potent
Oral (p.o.)Less effective

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the bromine substitution on the phenyl ring plays a crucial role in enhancing the biological activity of the compound. Variants with different halogen substitutions were found to exhibit varied potency, indicating that electronic and steric factors significantly influence their pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

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